N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3OS2 and its molecular weight is 436.03. The purity is usually 95%.
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Scientific Research Applications
Generation of Diverse Libraries
The use of key intermediates derived from thiazole and thiazolidinone rings facilitates the generation of structurally diverse chemical libraries. For example, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride serves as a starting material for alkylation and ring-closure reactions, producing a wide array of compounds including dithiocarbamates, thioethers, and various cyclic derivatives like pyrazolines and benzodiazepines. This approach highlights the versatility of thiazole derivatives in synthesizing compounds with potential biological activities (Roman, 2013).
Anticancer Activity
Several studies have investigated thiazole and thiazolidinone derivatives for their anticancer properties. For instance, novel syntheses focusing on the structural optimization of these derivatives have led to compounds with moderate anticancer activity, indicating the potential of these chemical frameworks in developing therapeutic agents. The structural diversity achieved through synthetic modifications plays a crucial role in their biological activities (Mabkhot et al., 2019).
Antiviral and Antimicrobial Activities
The synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation has been explored, resulting in compounds with weak to good antiviral activities. This innovative synthetic approach underscores the significance of thiazole derivatives in the development of antiviral agents (Luo et al., 2012). Furthermore, thiazole-based Schiff base ligands have shown antimicrobial activity, further demonstrating the utility of thiazole derivatives in addressing various types of infections (Vinusha et al., 2015).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS2.ClH/c1-16-8-7-11-18-20(16)22-21(27-18)24(14-13-23(2)3)19(25)12-15-26-17-9-5-4-6-10-17;/h4-11H,12-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKSBTDNVDGAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)CCSC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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